

An In-depth Technical Guide to Ethyl (S)-2-hydroxy-3-methylbutyrate-d5

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Compound of Interest

Compound Name: Ethyl (S)-2-hydroxy-3-methylbutyrate-d5

Cat. No.: B12385236

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl (S)-2-hydroxy-3-methylbutyrate-d5**, a deuterated stable isotope-labeled compound valuable for a range of applications in biomedical research and drug development. This document details its chemical structure, physical and spectroscopic properties, and its relevance in studying biological pathways.

Chemical Structure and Properties

Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 is the deuterated form of Ethyl (S)-2-hydroxy-3-methylbutyrate, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This isotopic labeling provides a valuable tool for researchers, particularly in metabolic studies and as an internal standard in quantitative analyses.

Structure:

Table 1: General and Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₇ H ₉ D ₅ O ₃	MedchemExpress
Molecular Weight	151.22	MedchemExpress
Stereochemistry	(S)	-
Appearance	Colorless to pale yellow liquid (estimated)	--INVALID-LINK--
Boiling Point	181-182 °C (for non-deuterated)	--INVALID-LINK--
Solubility	Soluble in alcohol and water (for non-deuterated)	--INVALID-LINK--

Note: Specific experimental data for the deuterated compound is limited. Data for the non-deuterated form, Ethyl (S)-2-hydroxy-3-methylbutyrate, is provided for reference.

Spectroscopic Data

Detailed spectroscopic data for **Ethyl (S)-2-hydroxy-3-methylbutyrate-d₅** is not readily available in public databases. The following tables provide predicted data and data for the non-deuterated analog, which can serve as a reference for experimental analysis.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~4.0	d	-CH(OH)-
~3.5	s (broad)	-OH
~2.0	m	-CH(CH ₃) ₂
~0.9	d	-CH(CH ₃) ₂

Note: The signal corresponding to the ethyl group protons will be absent in the ¹H NMR spectrum of the d₅-labeled compound.

Table 3: Mass Spectrometry Data (for non-deuterated Ethyl 2-hydroxy-3-methylbutanoate)

m/z	Proposed Fragment
146	$[M]^+$
101	$[M - OCH_2CH_3]^+$
73	$[C_3H_5O_2]^+$
45	$[COOCH_2CH_3]^+$

Note: For the d5-labeled compound, the molecular ion peak is expected at m/z 151. The fragmentation pattern will be influenced by the presence of deuterium atoms on the ethyl group.

Experimental Protocols

General Synthesis of Deuterated α -Hydroxy Esters

A specific, detailed synthesis protocol for **Ethyl (S)-2-hydroxy-3-methylbutyrate-d5** is not publicly available. However, a general method for the synthesis of deuterated α -hydroxy esters can be adapted. This typically involves the esterification of the corresponding α -hydroxy acid with a deuterated alcohol in the presence of an acid catalyst.

Materials:

- (S)-2-hydroxy-3-methylbutanoic acid
- Ethanol-d6
- Sulfuric acid (catalytic amount)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- Dissolve (S)-2-hydroxy-3-methylbutanoic acid in an excess of Ethanol-d6.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess ethanol-d6 under reduced pressure.
- Dissolve the residue in anhydrous diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by fractional distillation or column chromatography to yield pure **Ethyl (S)-2-hydroxy-3-methylbutyrate-d5**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column suitable for the analysis of esters (e.g., DB-5ms).

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

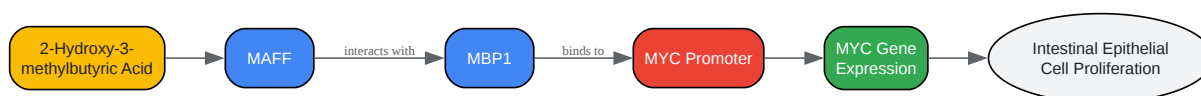
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 30-200.

Biological Relevance and Signaling Pathways

The parent compound, 2-hydroxy-3-methylbutyric acid, has been shown to modulate key signaling pathways involved in cell proliferation and inflammation.

MYC Signaling Pathway in Intestinal Epithelial Cells

Research has indicated that 2-hydroxy-3-methylbutyric acid, derived from *Lactobacillus paracasei*, can promote the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway. This occurs through the interaction of the transcription factor MAFF with c-myc promoter-binding protein 1 (MBP1), leading to increased expression of the MYC gene.

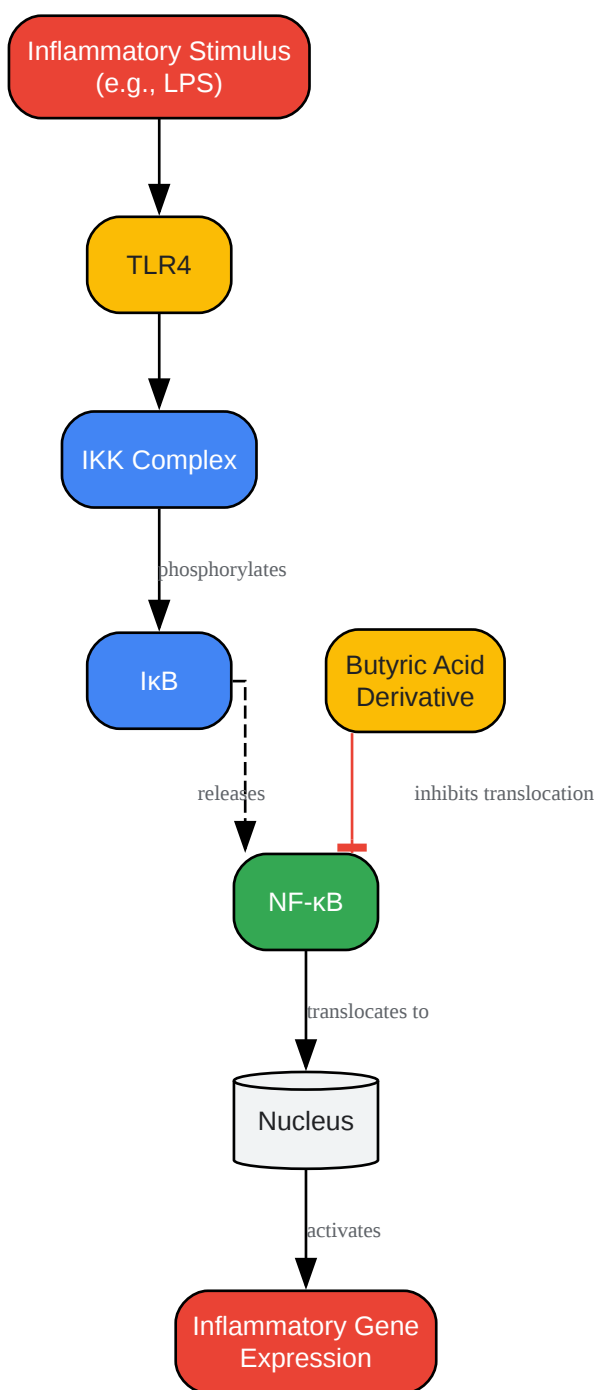


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MYC Signaling Pathway Activation

NF-κB Signaling Pathway in Macrophages

Studies have also demonstrated the anti-inflammatory effects of butyric acid derivatives on macrophages. These compounds can inhibit the activation-induced production of inflammatory mediators by interfering with the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response.



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Inhibition of NF-κB Signaling

Applications in Research and Drug Development

Ethyl (S)-2-hydroxy-3-methylbutyrate-d5 serves as a critical tool for:

- **Metabolic Flux Analysis:** Tracing the metabolic fate of the parent compound in various biological systems.
- **Pharmacokinetic Studies:** Used as an internal standard for the accurate quantification of the non-deuterated drug or metabolite in biological matrices.
- **Mechanism of Action Studies:** Elucidating the biological targets and pathways affected by 2-hydroxy-3-methylbutyric acid and its derivatives.

The use of stable isotope-labeled compounds like **Ethyl (S)-2-hydroxy-3-methylbutyrate-d5** is instrumental in advancing our understanding of metabolic processes and in the development of novel therapeutic agents.

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